N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c27-24(23-13-7-11-20-9-3-4-12-22(20)23)25-15-5-6-16-26-17-14-19-8-1-2-10-21(19)18-26/h1-4,7-13H,14-18H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDXLVWPPUIHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide typically involves multiple steps, starting with the preparation of the 3,4-dihydroisoquinoline core. One common method is the Bischler-Napieralski reaction, which involves the cyclization of phenylethanols and nitriles to form the dihydroisoquinoline structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can enhance the efficiency of the synthetic process. Large-scale production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide is a complex organic compound that has attracted interest in various scientific fields because of its unique structure and potential applications. The compound features a naphthamide group attached to a but-2-ynyl chain, which is further connected to a 3,4-dihydroisoquinoline moiety.
Biological Activities
This compound is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound exhibits various biological activities, primarily through its interaction with specific protein targets involved in cellular signaling and proliferation.
Inhibition of Protein Arginine Methyltransferases (PRMTs) : this compound is known for inhibiting protein arginine methyltransferases (PRMTs).
Antitumor Activity : It possesses antitumor activity.
P-glycoprotein (P-gp) Interaction : It interacts with P-glycoprotein (P-gp).
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antiproliferative Effects : The compound has been shown to reduce cell viability in various cancer cell lines.
- Selectivity : It exhibits selective inhibition against PRMT5 compared to other PRMT family members.
| Activity Type | Target/Mechanism | IC50/Effect | Reference |
|---|---|---|---|
| PRMT5 Inhibition | Protein Arginine Methyltransferase 5 | 8.5 nM | |
| Antitumor Activity | MV4-11 Xenograft Model | Significant tumor reduction | |
| P-glycoprotein Interaction | Efflux Pump Modulation | Reduced efflux |
Preparation Methods
The synthesis of this compound typically involves multiple steps, starting with the preparation of the 3,4-dihydroisoquinoline core. One common method is the Bischler-Napieralski reaction, which involves the cyclization of phenylethanols and nitriles to form the dihydroisoquinoline structure. In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can enhance the efficiency of the synthetic process. Large-scale production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Comparison to Similar Compounds
- 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids: These compounds are known for their selective inhibition of certain enzymes.
- 2,3-Dihydroquinazolin-4(1H)-one derivatives: These compounds are used as scaffolds in drug development due to their biological activity.
Mechanism of Action
The mechanism by which N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. Understanding the precise mechanism requires detailed biochemical studies to identify the molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to three structurally related molecules (Table 1):
Key Observations:
Core Structure: The target compound and analogues from share the 3,4-dihydroisoquinoline core, which is absent in the isoindoline-1,3-dione derivative .
This may enhance selectivity by restricting binding to specific enzyme conformations.
Aromatic Group: The 1-naphthamide group provides greater aromatic surface area than benzamide or picolinamide derivatives, which could improve hydrophobic interactions but reduce solubility.
Synthetic Accessibility :
- Compounds with hydroxypropyl linkers (e.g., ) achieve higher yields (48–94%) compared to alkyne-containing derivatives, where steric hindrance or alkyne instability may complicate synthesis. The isoindoline-1,3-dione derivative demonstrates high yield (83%), likely due to straightforward sulfonamide coupling.
This implies the target compound may exhibit more predictable binding modes than hydroxypropyl-linked analogues.
Physicochemical Properties:
- Solubility : The 1-naphthamide group’s hydrophobicity may reduce aqueous solubility relative to benzamide or picolinamide derivatives .
- Metabolic Stability : The alkyne linker in the target compound could enhance stability against oxidative metabolism compared to ether or hydroxyl-containing analogues .
Biological Activity
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C14H18N2O2S
- Molecular Weight : 270.37 g/mol
- CAS Number : 1396785-03-7
This compound exhibits various biological activities, primarily through its interaction with specific protein targets involved in cellular signaling and proliferation.
- Inhibition of Protein Arginine Methyltransferases (PRMTs) :
- Antitumor Activity :
- P-glycoprotein (P-gp) Interaction :
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antiproliferative Effects : The compound has been shown to reduce cell viability in various cancer cell lines.
- Selectivity : It exhibits selective inhibition against PRMT5 compared to other PRMT family members.
Data Table: Biological Activity Summary
Case Study 1: PRMT5 Inhibition in Cancer Therapy
A study focused on the design and synthesis of N-substituted isoquinoline derivatives highlighted the effectiveness of these compounds in inhibiting PRMT5. Among the synthesized compounds, one derivative showed a remarkable anti-proliferative effect with an IC50 comparable to established PRMT5 inhibitors currently in clinical trials .
Case Study 2: Antitumor Efficacy in Xenograft Models
In vivo studies using MV4-11 mouse xenografts demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups. This suggests a strong potential for further development as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide, and how can purity be ensured?
The synthesis of this compound typically involves multi-step reactions, including alkylation of the 3,4-dihydroisoquinoline (THIQ) core followed by coupling with 1-naphthamide derivatives. For example, THIQ can be alkylated using propargyl bromides or chlorides under basic conditions (e.g., KOH in THF), followed by Sonogashira coupling or amide bond formation with activated naphthamide intermediates . Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity validation should combine HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity and rule out diastereomeric impurities .
Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
- Structural Confirmation : Use ¹H/¹³C NMR to verify the alkyne bridge (δ ~70–90 ppm for sp carbons) and THIQ aromatic protons (δ ~6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
- Crystallography : X-ray diffraction (if crystalline) resolves spatial conformation, particularly the alkyne geometry and THIQ ring puckering. SHELX programs are standard for refinement .
- Solubility/Stability : Perform kinetic solubility assays in PBS/DMSO mixtures and monitor stability via LC-MS under varying pH/temperature conditions .
Q. How can researchers design initial biological screening assays for this compound?
Prioritize target-based assays for receptors/kinases structurally related to THIQ-containing molecules (e.g., σ receptors, P-glycoprotein). Use radioligand displacement assays (e.g., [³H]-DTG for σ2 receptors) or fluorescence polarization for binding affinity. Cytotoxicity screening in HEK293 or cancer cell lines (MTT assays) establishes baseline safety profiles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
- Core Modifications : Systematically vary the alkyne bridge length (e.g., but-2-ynyl vs. pent-2-ynyl) and substitute the naphthamide moiety with benzamide or heteroaromatic groups.
- Biological Evaluation : Test analogs in functional assays (e.g., cAMP modulation for GPCR targets) and ADME profiling (Caco-2 permeability, microsomal stability) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like σ2 receptors, leveraging crystallographic data from related THIQ complexes .
Q. What experimental strategies resolve contradictory data in target engagement studies?
- Orthogonal Assays : Combine radioligand binding with cellular thermal shift assays (CETSA) to confirm direct target engagement.
- Off-Target Profiling : Employ broad-panel kinase/integrase assays to identify confounding interactions. For example, THIQ derivatives may inhibit cytochrome P450 isoforms, necessitating CYP450 inhibition screening .
- Data Normalization : Use reference compounds (e.g., haloperidol for σ receptors) as internal controls to calibrate assay variability .
Q. How can molecular dynamics (MD) simulations improve understanding of this compound’s binding kinetics?
- Force Field Selection : Apply OPLS-AA/M for organic moieties and TIP3P for solvent modeling. Simulate ligand-receptor complexes (e.g., σ2 receptor homology models) for ≥100 ns to assess stability of key interactions (e.g., THIQ π-stacking with Phe residues) .
- Free Energy Calculations : Use MM-GBSA to quantify binding free energy contributions, identifying critical residues for mutagenesis validation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
